(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate
Overview
Description
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate is an organic compound that features a tert-butyl carbamate protecting group attached to a chiral amino alcohol
Mechanism of Action
Target of Action
The primary targets of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate are likely to be GABA B receptors . These receptors play a crucial role in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Mode of Action
This compound interacts with its targets by binding to the receptors and exerting agonist, partial agonist, or antagonist activity . This interaction results in changes in the function of the receptors, which can lead to alterations in the cellular processes they regulate .
Biochemical Pathways
The compound affects the gabaergic system, which is associated with a variety of diseases . It interferes with the release of many neurotransmitters, such as dopamine, acetylcholine, and 5-hydroxytryptamine (5-HT), via different mechanisms . The downstream effects of these interactions can include changes in neurological and psychiatric disorders, such as epilepsy, schizophrenia, anxiety, depression, autism spectrum disorder, stroke, drug addiction, and neurodegenerative disorders .
Pharmacokinetics
Similar compounds have been shown to have high hydrophilicity and high aqueous solubility , which can impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and the nature of the interaction. For example, in the case of GABA B receptors, the compound’s action can lead to changes in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity can be affected by the presence of other molecules in the environment, such as other neurotransmitters or enzymes . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate typically involves the reaction of (S)-3-amino-2-hydroxypropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 1-2 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure high yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at 0°C to room temperature.
Substitution: Tosyl chloride in pyridine at 0°C to room temperature.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of a tosylate derivative.
Scientific Research Applications
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (3-amino-2-hydroxybutyl)carbamate: Similar structure with an additional methylene group.
(S)-tert-Butyl (3-amino-2-hydroxyethyl)carbamate: Similar structure with one less methylene group.
(S)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate derivatives: Various derivatives with different substituents on the amino or hydroxyl groups.
Uniqueness
This compound is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and applications in the synthesis of a wide range of biologically active molecules.
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOKWJGNPKUSE-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853944-08-8 | |
Record name | tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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